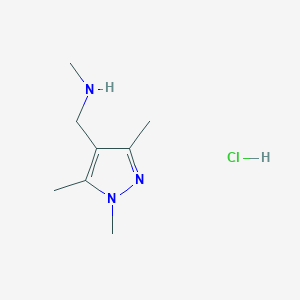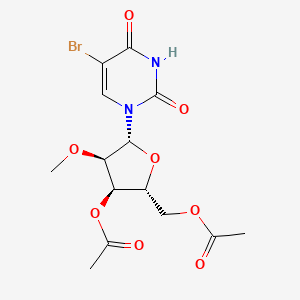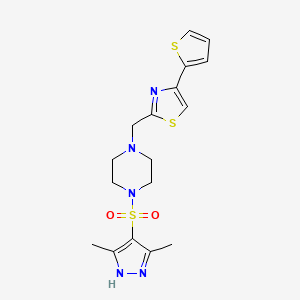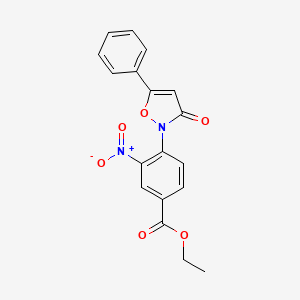![molecular formula C23H27N3O B3218357 3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189432-47-0](/img/structure/B3218357.png)
3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is believed that this compound targets the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which triggers the apoptotic pathway.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been shown to have several biochemical and physiological effects. Studies have shown that this compound has potent antioxidant activity, which may contribute to its anticancer and antibacterial properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one in lab experiments is its unique structure, which makes it a promising candidate for various research applications. Additionally, this compound has been shown to have potent biological activity, making it a valuable tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the research and development of 3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. One of the most promising directions is the development of this compound into a novel anticancer drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new antibiotics. Furthermore, the synthesis method of this compound can be optimized to increase its availability and reduce its cost, making it more accessible to researchers.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent antitumor activity and has the potential to be developed into a novel anticancer drug. Additionally, this compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-8-[(3-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-5-4-6-19(13-16)15-26-11-9-23(10-12-26)24-21(22(27)25-23)20-8-7-17(2)18(3)14-20/h4-8,13-14H,9-12,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXWHRMQKLQHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-8-(3-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2-chloromethylbenzo[d]thiazole](/img/structure/B3218286.png)




![5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3218316.png)





![N-(2,4-dimethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B3218364.png)
![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3218371.png)
![4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide](/img/structure/B3218377.png)